

Application Notes and Protocols for the Total Synthesis of (±)-Solavetivone

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Compound of Interest

Compound Name: Solavetivone

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This document provides detailed application notes and protocols for various methods reported for the total synthesis of (±)-**solavetivone**, a notable sesquiterpenoid phytoalexin. The syntheses developed by Murai et al., Iwata et al., and Hwu and Wetzl are detailed below, offering a comparative overview of different strategic approaches to this spirocyclic target.

Murai et al. Synthesis: An Efficient Approach via Cycloaddition

This synthesis provides an efficient route to (±)-**solavetivone** with a notable overall yield of 16.6% over 9 steps. A key feature of this strategy is a Diels-Alder reaction to construct the core carbocyclic framework.

Quantitative Data Summary

Step	Reaction	Reagents and Conditions	Time	Temp.	Yield (%)
1	Alkylation	2-Methyl-1,3-cyclohexanedione, NaH, HMPA, THF; then $\text{CH}_2=\text{CHCH}_2\text{Br}$	2 h	rt	85
2	Ketalization	Ethylene glycol, p-TsOH, Benzene	5 h	Reflux	95
3	Hydroboration-Oxidation	1. $\text{BH}_3\cdot\text{THF}$; 2. H_2O_2 , NaOH	3 h	0 °C to rt	88
4	Jones Oxidation	Jones reagent, Acetone	30 min	0 °C	92
5	Wittig Reaction	$\text{Ph}_3\text{P}=\text{CH}_2$, THF	2 h	rt	80
6	Diels-Alder Cycloaddition	Methyl vinyl ketone, Benzene	3 d	Reflux	65
7	Ketal Hydrolysis	HCl, Acetone	4 h	rt	90
8	Aldol Condensation	KOH, EtOH	12 h	rt	75
9	Dehydration	p-TsOH, Benzene	2 h	Reflux	88

Key Experimental Protocols

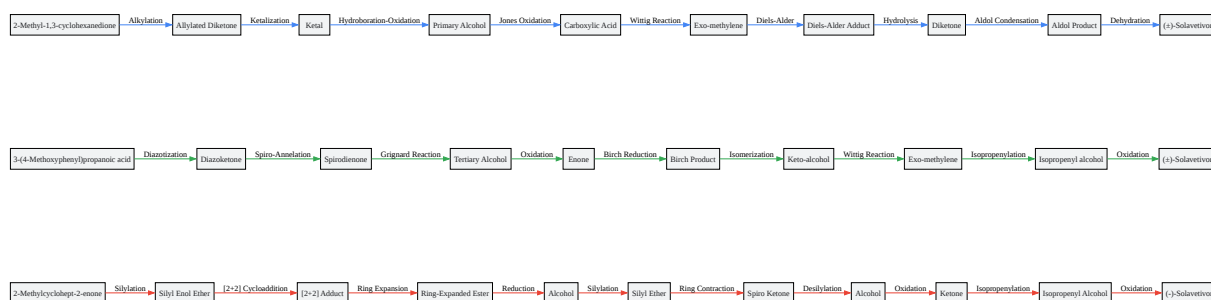
Step 6: Diels-Alder Cycloaddition

To a solution of the diene (1.0 mmol) in benzene (20 mL) is added methyl vinyl ketone (1.5 mmol). The mixture is heated to reflux for 3 days. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate = 10:1) to afford the Diels-Alder adduct.

Step 8: Intramolecular Aldol Condensation

A solution of the diketone (1.0 mmol) in ethanol (15 mL) is treated with a 10% aqueous solution of potassium hydroxide (5 mL) and stirred at room temperature for 12 hours. The reaction mixture is then neutralized with 1 M HCl and the ethanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.

Synthetic Pathway



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